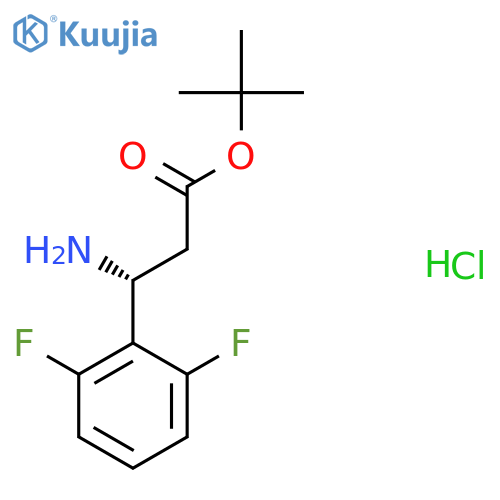Cas no 2309433-19-8 (CID 138991115)

CID 138991115 structure
商品名:CID 138991115
CID 138991115 化学的及び物理的性質
名前と識別子
-
- EN300-7354166
- tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride
- Tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate;hydrochloride
- 2309433-19-8
- CID 138991115
-
- インチ: 1S/C13H17F2NO2.ClH/c1-13(2,3)18-11(17)7-10(16)12-8(14)5-4-6-9(12)15;/h4-6,10H,7,16H2,1-3H3;1H/t10-;/m1./s1
- InChIKey: OFCSMUYTUULTJM-HNCPQSOCSA-N
- ほほえんだ: Cl.FC1C=CC=C(C=1[C@@H](CC(=O)OC(C)(C)C)N)F
計算された属性
- せいみつぶんしりょう: 293.0994128g/mol
- どういたいしつりょう: 293.0994128g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 281
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
CID 138991115 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7354166-1.0g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 1.0g |
$1229.0 | 2025-03-11 | |
| Enamine | EN300-7354166-2.5g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 2.5g |
$2408.0 | 2025-03-11 | |
| Enamine | EN300-7354166-5.0g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 5.0g |
$3562.0 | 2025-03-11 | |
| Enamine | EN300-7354166-0.1g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 0.1g |
$426.0 | 2025-03-11 | |
| Enamine | EN300-7354166-0.25g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 0.25g |
$607.0 | 2025-03-11 | |
| Enamine | EN300-7354166-10.0g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 10.0g |
$5283.0 | 2025-03-11 | |
| Enamine | EN300-7354166-0.05g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 0.05g |
$285.0 | 2025-03-11 | |
| Enamine | EN300-7354166-0.5g |
tert-butyl (3R)-3-amino-3-(2,6-difluorophenyl)propanoate hydrochloride |
2309433-19-8 | 95.0% | 0.5g |
$959.0 | 2025-03-11 |
CID 138991115 関連文献
-
Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
2309433-19-8 (CID 138991115) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)
- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)
- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
